Morpholin-4-yl[3-(morpholin-4-ylsulfonyl)-4-(4-phenylpiperazin-1-yl)phenyl]methanone
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Overview
Description
MORPHOLINO[3-(MORPHOLINOSULFONYL)-4-(4-PHENYLPIPERAZINO)PHENYL]METHANONE is a complex organic compound that features a morpholine ring, a sulfonyl group, and a phenylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MORPHOLINO[3-(MORPHOLINOSULFONYL)-4-(4-PHENYLPIPERAZINO)PHENYL]METHANONE typically involves multiple steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with sulfuric acid.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like chlorosulfonic acid.
Attachment of the Phenylpiperazine Moiety: This step involves the reaction of phenylpiperazine with the intermediate compounds formed in the previous steps.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
MORPHOLINO[3-(MORPHOLINOSULFONYL)-4-(4-PHENYLPIPERAZINO)PHENYL]METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
MORPHOLINO[3-(MORPHOLINOSULFONYL)-4-(4-PHENYLPIPERAZINO)PHENYL]METHANONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases involving abnormal cell signaling.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of MORPHOLINO[3-(MORPHOLINOSULFONYL)-4-(4-PHENYLPIPERAZINO)PHENYL]METHANONE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cell surface receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-MORPHOLINO-3-(MORPHOLINOSULFONYL)-ANILINE: Shares the morpholine and sulfonyl groups but lacks the phenylpiperazine moiety.
4-BENZOYL MORPHOLINE: Contains a morpholine ring and a benzoyl group but differs in the overall structure.
Uniqueness
MORPHOLINO[3-(MORPHOLINOSULFONYL)-4-(4-PHENYLPIPERAZINO)PHENYL]METHANONE is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C25H32N4O5S |
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Molecular Weight |
500.6 g/mol |
IUPAC Name |
morpholin-4-yl-[3-morpholin-4-ylsulfonyl-4-(4-phenylpiperazin-1-yl)phenyl]methanone |
InChI |
InChI=1S/C25H32N4O5S/c30-25(28-12-16-33-17-13-28)21-6-7-23(24(20-21)35(31,32)29-14-18-34-19-15-29)27-10-8-26(9-11-27)22-4-2-1-3-5-22/h1-7,20H,8-19H2 |
InChI Key |
PSADLIZCJXNCMO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C=C(C=C3)C(=O)N4CCOCC4)S(=O)(=O)N5CCOCC5 |
Origin of Product |
United States |
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